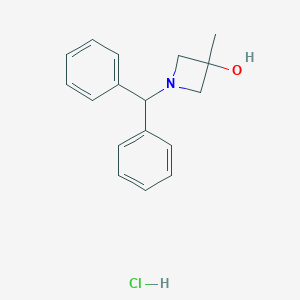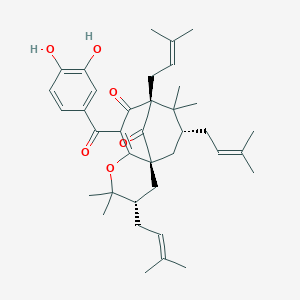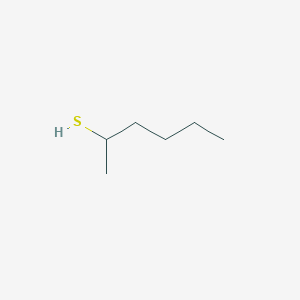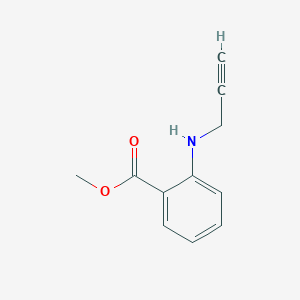
CHLORHYDRATE DE DL-ADRÉNALINE
Vue d'ensemble
Description
Racepinephrine hydrochloride is a racemic mixture of the hydrochlorides of the enantiomers of epinephrineRacepinephrine hydrochloride is primarily used as a bronchodilator to provide temporary relief from mild symptoms of intermittent asthma, such as wheezing, chest tightness, and shortness of breath .
Applications De Recherche Scientifique
Racepinephrine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its effects on adrenergic receptors and its role in neurotransmission.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating respiratory conditions.
Industry: Employed in the pharmaceutical industry for the development of bronchodilator formulations
Mécanisme D'action
Racepinephrine hydrochloride exerts its effects by stimulating both alpha- and beta-adrenergic receptors. The primary therapeutic effect arises from its action on beta2-adrenergic receptors, which activate adenylyl cyclase and increase intracellular cyclic AMP production. This leads to the relaxation of bronchial smooth muscles, alleviating bronchospasm, wheezing, and chest tightness. Additionally, it causes systemic vasoconstriction and gastrointestinal relaxation, stimulates the heart, and dilates bronchial and cerebral vessels .
Similar Compounds:
Albuterol: Another bronchodilator used for asthma relief.
Epinephrine: The non-racemic form of racepinephrine, used for anaphylaxis and cardiac arrest.
Salbutamol: A selective beta2-adrenergic receptor agonist used for asthma and chronic obstructive pulmonary disease.
Comparison:
Racepinephrine Hydrochloride vs. Albuterol: Racepinephrine hydrochloride is a non-selective agonist, while albuterol is selective for beta2-adrenergic receptors, making albuterol more specific for bronchial smooth muscle relaxation.
Racepinephrine Hydrochloride vs. Epinephrine: Racepinephrine hydrochloride is a racemic mixture, whereas epinephrine is a single enantiomer. Epinephrine has a broader range of applications, including emergency treatment for anaphylaxis.
Racepinephrine Hydrochloride vs. Salbutamol: Both are used for asthma relief, but salbutamol is more selective for beta2-adrenergic receptors, reducing the risk of side effects associated with alpha-adrenergic receptor stimulation.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
DL-Adrenaline Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is synthesized from norepinephrine by the action of the enzyme phenylethanolamine N-methyltransferase . The nature of these interactions is primarily regulatory, with DL-Adrenaline Hydrochloride often acting as a key modulator of enzymatic activity.
Cellular Effects
DL-Adrenaline Hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it increases heart rate, myocardial contractility, and renin release via beta-1 receptors .
Molecular Mechanism
The mechanism of action of DL-Adrenaline Hydrochloride is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Adrenaline Hydrochloride change over time. It remains stable for 1 year at room temperature and in emergency physician transport vehicles
Dosage Effects in Animal Models
The effects of DL-Adrenaline Hydrochloride vary with different dosages in animal models. For instance, in the perinatal model of cardiac arrest, peak plasma epinephrine concentrations in animals were higher and were achieved sooner after central or low-lying umbilical venous administration compared with the endotracheal route, despite a lower intravenous dose .
Metabolic Pathways
DL-Adrenaline Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . It is rapidly inactivated mainly by enzymic transformation to metanephrine or normetanephrine, either of which is then conjugated and excreted in the urine in the form of both sulfates and glucuronides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Racepinephrine hydrochloride is synthesized by combining equal parts of the enantiomers d-epinephrine and l-epinephrine. The synthesis involves the following steps:
Starting Materials: The synthesis begins with catechol and chloroacetyl chloride.
Formation of Intermediate: Catechol reacts with chloroacetyl chloride to form 3,4-dihydroxyacetophenone.
Amine Addition: The intermediate is then reacted with methylamine to form 3,4-dihydroxy-N-methylacetophenone.
Reduction: The ketone group is reduced to form the final product, racepinephrine.
Hydrochloride Formation: The racemic mixture is then treated with hydrochloric acid to form racepinephrine hydrochloride.
Industrial Production Methods: Industrial production of racepinephrine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Analyse Des Réactions Chimiques
Types of Reactions: Racepinephrine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form adrenochrome.
Reduction: Reduction reactions can convert racepinephrine hydrochloride to its corresponding alcohol.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Adrenochrome.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Propriétés
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-methylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATADHKWKHYVBTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]CC(C1=CC(=C(C=C1)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine](/img/structure/B162958.png)
![Hexasodium;hydroxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;hydroxy-[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;tungsten;trihydroxide;hydrate](/img/structure/B162960.png)
![3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl](/img/structure/B162962.png)


![4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B162970.png)
![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)
![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide](/img/structure/B162973.png)

![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)

